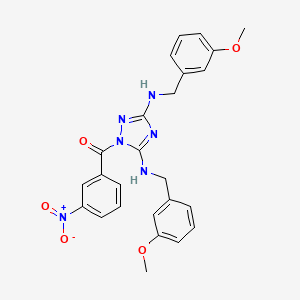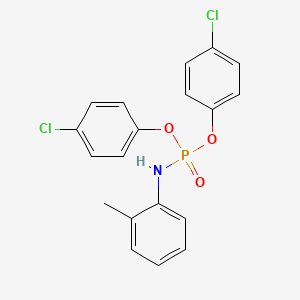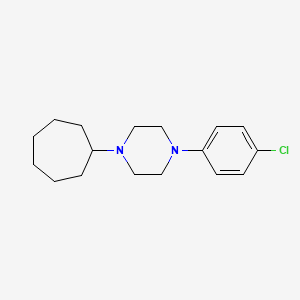![molecular formula C17H22ClN5O B5226691 1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5226691.png)
1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide, commonly known as CCT or CCT137690, is a small molecule inhibitor that has been gaining attention in the scientific community due to its potential applications in cancer research. CCT works by inhibiting the activity of a protein called Mps1, which is involved in the regulation of cell division. In
作用机制
Mps1 is a protein kinase that plays a critical role in the regulation of cell division. It is involved in the proper alignment and segregation of chromosomes during mitosis. Inhibition of Mps1 activity by CCT leads to defects in chromosome alignment and segregation, ultimately leading to cell death.
Biochemical and Physiological Effects
In addition to its effects on cell division, CCT has also been shown to inhibit the activity of other protein kinases, including Aurora B and Aurora C. These proteins are involved in the regulation of various cellular processes, including cell division, DNA damage response, and apoptosis. CCT has also been shown to induce autophagy, a process by which cells break down and recycle damaged or unwanted cellular components.
实验室实验的优点和局限性
One advantage of CCT is its specificity for Mps1, which allows for targeted inhibition of this protein without affecting other cellular processes. However, CCT has also been shown to have off-target effects on other protein kinases, which may complicate its use in certain experimental settings. Additionally, CCT has limited solubility in aqueous solutions, which may affect its bioavailability in vivo.
未来方向
Future research on CCT may focus on further elucidating its mechanism of action and identifying potential therapeutic applications in cancer treatment. Additionally, efforts may be made to improve the solubility and bioavailability of CCT, as well as to develop more specific and potent inhibitors of Mps1. Finally, the potential use of CCT in combination with other cancer therapies, such as chemotherapy and radiation therapy, may also be explored.
合成方法
The synthesis of CCT involves a series of chemical reactions, starting with the reaction of 4-chlorobenzylamine with ethyl 2-bromoacetate to form 4-chlorobenzyl 2-ethyl-2-(2-bromoacetamido)acetate. This intermediate is then reacted with sodium azide to form 1-(4-chlorobenzyl)-4-ethyl-1,2,3-triazole-5-carboxamide. Finally, the piperidine moiety is added through a reductive amination reaction with 1-piperidinecarboxaldehyde to form the final product, CCT137690.
科学研究应用
CCT has been shown to have potential applications in cancer research, particularly in the area of targeted therapy. Mps1, the protein targeted by CCT, is overexpressed in many types of cancer cells, and its inhibition has been shown to induce cell death in cancer cells while sparing normal cells. CCT has also been shown to enhance the effectiveness of chemotherapy drugs in cancer cells.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-piperidin-1-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O/c18-15-6-4-14(5-7-15)12-23-13-16(20-21-23)17(24)19-8-11-22-9-2-1-3-10-22/h4-7,13H,1-3,8-12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBRALWDPFOHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5226628.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)

![ethyl 4-[4-(3-bromobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5226662.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-pyridinylmethyl)piperazine](/img/structure/B5226671.png)
![2-{2-[4-(3-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5226672.png)
![4-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5226673.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5226680.png)

